molecular formula C10H9BrO B157838 5-Bromo-2-tetralone CAS No. 132095-53-5

5-Bromo-2-tetralone

Cat. No. B157838
CAS RN: 132095-53-5
M. Wt: 225.08 g/mol
InChI Key: DDVQSZNNPLLKCW-UHFFFAOYSA-N
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Description

5-Bromo-2-tetralone is a synthetic intermediate useful for pharmaceutical synthesis . It appears as a crystalline powder .


Synthesis Analysis

Tetralone synthesis involves various organic transformations such as bromination, cohalogenation, oxidation, cyclization, ring-opening reactions, substitution, rearrangement, and hydrolysis . The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry .


Molecular Structure Analysis

The molecular formula of 5-Bromo-2-tetralone is C10H9BrO . The InChIKey is DDVQSZNNPLLKCW-UHFFFAOYSA-N . The Canonical SMILES is C1CC2=C (CC1=O)C=CC=C2Br .


Chemical Reactions Analysis

5-Bromo-2-tetralone is a reagent in the preparation of 2-aminotetralins with high affinity and selectivity for the dopamine D3 receptor . The organic photocatalyst 4CzIPN, visible light, and N - (acyloxy)phthalimides as radical precursors enable an intramolecular arene alkylation reaction .


Physical And Chemical Properties Analysis

The molecular weight of 5-Bromo-2-tetralone is 225.08 g/mol . The XLogP3-AA is 2.3 . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count .

Scientific Research Applications

Biotransformation and Bioreactor Studies

5-Bromo-2-tetralone (Br-β-tetralone) has been investigated in the context of biotransformation, specifically its conversion to 6-bromo-2-tetralol (Br-β-tetralol) using yeast cells. An electrochemical bioreactor system was used for this purpose, with factors like substrate concentration, biomass, and electric potential significantly impacting the biotransformation rates and final product formation. This study provides insights into the potential of 5-Bromo-2-tetralone in biotechnological applications (Shin et al., 2001).

Synthesis and Chemical Transformations

5-Bromo-2-tetralone has been utilized in various synthetic pathways for producing other chemical compounds. For instance, it played a role in the synthesis of 8-Methoxy-1-tetralone, a compound not readily available commercially but used in the synthesis of natural and non-natural products including ARQ-501, a metabolite of human blood, and in the study of dopamine and serotonin receptors (Cabrera & Banerjee, 2010).

Pharmaceutical Research

In the pharmaceutical field, 5-Bromo-2-tetralone derivatives have been explored for their potential as anti-inflammatory and breast cancer migration inhibitory activities. This research underscores the compound's relevance in developing new therapeutic agents (Sayed et al., 2013).

Antiestrogenic Activity

The compound has also been studied for its antiestrogenic activity. A specific study demonstrated its potent antiestrogenic activity when administered to rats and mice, indicating its potential utility in the treatment of estrogen-dependent conditions (Jones et al., 1979).

Isopropylation and Potential in Bioactive Compounds

The isopropylation of 5-Bromo-2-tetralone has been researched as a route to produce compounds like 5-isopropyl-6methoxy-1-tetralone, which are intermediates for bioactive phenolic diterpenes with antibacterial and anthelmintic activities (Banerjee et al., 2019).

In Silico Prediction and Antiproliferative Evaluation

Additionally, derivatives of 5-Bromo-2-tetralone, like α-aryl-α-tetralones and α-fluoro-α-aryl-α-tetralones, have been synthesized and evaluated for their anti-proliferative effects against human breast cancer and leukemia cell lines. Their potential for pharmaceutical development against therapy-resistant cancers was highlighted, especially due to their ability to avoid efflux by ABCB1 and ABCC1 transporters (de Souza et al., 2021).

Miscellaneous Chemical Applications

5-Bromo-2-tetralone has also been involved in various other chemical transformations and syntheses, such as in the preparation of substituted 1-tetralones, synthesis of 2-naphthylamines, and studies on intramolecular Friedel–Crafts cyclisation (Parfitt, 1967), (Chatterjee & Banerjee, 1971).

Mechanism of Action

Target of Action

It is known that similar compounds have been used in the synthesis of antidepressant molecules . Therefore, it can be inferred that 5-Bromo-2-tetralone may interact with targets involved in mood regulation, such as neurotransmitter receptors or enzymes involved in neurotransmitter metabolism.

Mode of Action

Based on its structural similarity to other compounds used in the synthesis of antidepressants, it may interact with its targets to modulate neurotransmitter levels, thereby influencing mood .

Pharmacokinetics

A related compound, sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (bzp), has been studied for its pharmacokinetic properties . BZP and its active metabolite showed a short elimination half-life, and a good dose-linear pharmacokinetic profile was observed . These findings may provide some insight into the potential pharmacokinetic properties of 5-Bromo-2-tetralone, but direct studies on this compound are needed.

Result of Action

It is known that similar compounds have been used in the synthesis of antidepressant molecules , suggesting that 5-Bromo-2-tetralone may have effects on mood regulation at the molecular and cellular level.

Future Directions

Bromodomain-containing protein 4 (BRD4) is emerging as a therapeutic target that acts synergistically with other targets of small-molecule drugs in cancer. Therefore, the discovery of potential new dual-target inhibitors of BRD4 may be a promising strategy for cancer therapy .

properties

IUPAC Name

5-bromo-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVQSZNNPLLKCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398883
Record name 5-BROMO-2-TETRALONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-tetralone

CAS RN

132095-53-5
Record name 5-BROMO-2-TETRALONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-2-TETRALONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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